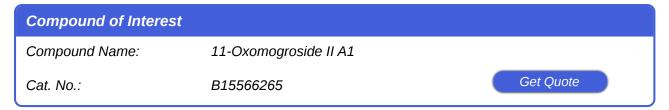


# Unveiling the Spectroscopic Signature of 11-Oxomogroside II A1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **11-Oxomogroside II A1**, a cucurbitane-type triterpenoid glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit). The information presented herein is crucial for the identification, characterization, and further investigation of this natural compound for potential therapeutic applications.

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of a compound. For **11-Oxomogroside II A1**, the data provides a clear indication of its molecular formula.

Table 1: Mass Spectrometry Data for 11-Oxomogroside II A1

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	821.4663	821.4660	C42H70O14Na

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data







Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed chemical structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data provide precise information about the carbon skeleton and the arrangement of protons within the **11-Oxomogroside II A1** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **11-Oxomogroside II A1** (125 MHz, C₅D₅N)



Position	Chemical Shift (δc)	Position	Chemical Shift (δc)
1	37.9	1'	105.7
2	28.1	2'	75.4
3	88.9	3'	78.5
4	39.7	4'	71.8
5	55.9	5'	78.1
6	129.8	6'	62.9
7	120.9	Glc (C-24)	
8	44.5	1"	104.9
9	50.1	2"	75.2
10	37.5	3"	78.4
11	211.9	4"	71.6
12	52.1	5"	78.0
13	48.2	6"	62.8
14	47.5		
17	51.3	_	
18	20.1	_	
19	25.5	_	
20	35.9	_	
21	29.1	<del>-</del>	
22	34.8	_	
23	28.1	_	
24	75.9	_	
25	72.8	_	
		_	



26	29.9
27	28.9
28	29.5
29	17.0
30	16.3

Table 3: ¹H NMR Spectroscopic Data for **11-Oxomogroside II A1** (500 MHz, C₅D₅N)

Position	Chemical Shift (δH, mult., J in Hz)
6	5.89 (br s)
12β	3.12 (d, J = 15.0)
12α	2.65 (d, J = 15.0)
Glc (C-3)	
1'	4.88 (d, J = 7.5)
Glc (C-24)	
1"	4.95 (d, J = 7.5)

## **Experimental Protocols**

The isolation and characterization of **11-Oxomogroside II A1** involve a multi-step process, beginning with the extraction from its natural source followed by chromatographic purification and spectroscopic analysis.

#### **Isolation and Purification Workflow**

The general procedure for isolating **11-Oxomogroside II A1** from the fruits of Siraitia grosvenorii is outlined below.





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A generalized workflow for the isolation of **11-Oxomogroside II A1**.

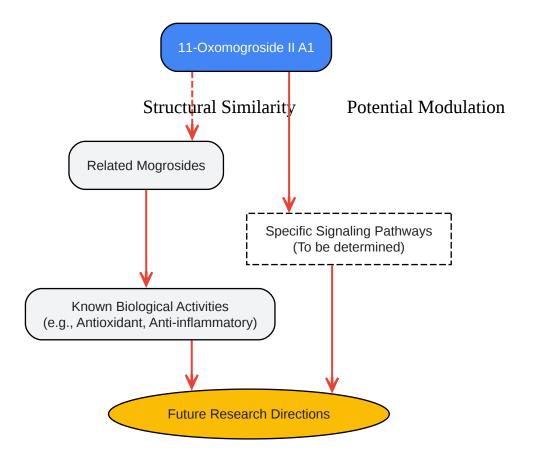
### **Spectroscopic Analysis**

- NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (C₅D₅N).
- Mass Spectrometry: High-resolution ESI-MS was performed on a Q-Tof micro mass spectrometer.

### **Biological Activity and Signaling Pathways**

Currently, there is limited specific information available in the scientific literature regarding the detailed signaling pathways modulated by **11-Oxomogroside II A1**. However, related mogrosides have been reported to exhibit various biological activities, including antioxidant and anti-inflammatory effects. Further research is warranted to elucidate the specific molecular targets and mechanisms of action for **11-Oxomogroside II A1**.





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Logical relationship for future research on **11-Oxomogroside II A1**.

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